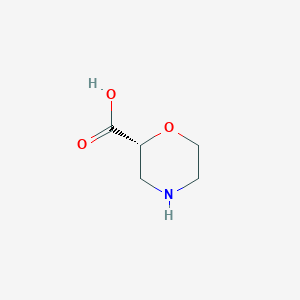

(R)-Morpholine-2-carboxylic acid

Übersicht

Beschreibung

(R)-Morpholine-2-carboxylic acid is a chiral compound that has been the subject of various synthetic studies due to its potential applications in pharmaceuticals and as a building block in organic synthesis. The compound has been synthesized through different routes, including enzyme-catalyzed kinetic resolution and other chemical methods, to obtain its enantiopure form .

Synthesis Analysis

The synthesis of (R)-Morpholine-2-carboxylic acid has been achieved through enantioselective methods. One notable approach is the enzyme-catalyzed kinetic resolution of racemic n-butyl 4-benzylmorpholine-2-carboxylate, which provides a highly selective pathway to obtain both (R)- and (S)-N-Boc-morpholine-2-carboxylic acids . Another method involves the reaction of dimethoxyacetaldehyde and serine methyl ester, although this route is more relevant to the synthesis of morpholine-3-carboxylic acid .

Molecular Structure Analysis

The molecular structure of morpholine derivatives has been extensively studied using various spectroscopic techniques and theoretical calculations. For instance, a novel morpholine derivative, 4-(morpholinomethyl)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid, was structurally elucidated using UV, FT-IR, 1H, and 13C NMR spectroscopy. Density Functional Theory (DFT) calculations were also employed to analyze the molecule's electronic structure and potential as a nonlinear optical (NLO) material .

Chemical Reactions Analysis

Morpholine-2-carboxylic acid derivatives have been used as intermediates in the synthesis of various compounds. For example, they have been elaborated to 1-aza-4-oxabicyclo[3.3.1]nonan-6-one, a novel ring system with potential applications in medicinal chemistry . Additionally, morpholine-2-carboxylic acid has been used in the synthesis of reboxetine analogs, which are of interest due to their pharmacological properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine-2-carboxylic acid derivatives have been explored through experimental and computational methods. The study of 4-(morpholinomethyl)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid revealed insights into its polarizability, hyperpolarizabilities, and thermal behavior, which are important for understanding its stability and reactivity . The synthesis and properties of morpholinylamide of N(R)-1-ephedrinylacetic acid also contribute to the understanding of morpholine derivatives' physical and chemical characteristics .

Wissenschaftliche Forschungsanwendungen

Enantioselective Synthesis and Analogs : (R)-Morpholine-2-carboxylic acid has been used in enantioselective synthesis. For instance, Fish et al. (2009) demonstrated the preparation of (R)- and (S)-N-Boc-morpholine-2-carboxylic acids, which were then efficiently converted to reboxetine analogs (Fish et al., 2009).

Diastereoselective Synthesis : Penso et al. (2012) reported diastereoselective protocols for synthesizing 2,3-trans- and 2,3-cis-6-methoxy-morpholine-2-carboxylic acid derivatives, highlighting the control of C2-C3 relative stereochemistry in these compounds (Penso et al., 2012).

Synthesis in Peptidomimetic Chemistry : Sladojevich et al. (2007) synthesized enantiopure Fmoc-protected morpholine-3-carboxylic acid from dimethoxyacetaldehyde and serine methyl ester, demonstrating its compatibility with solid-phase peptide synthesis, thus enabling its application in peptidomimetic chemistry (Sladojevich et al., 2007).

Formation of Complex Chemical Structures : King and Martin (1991) described the synthesis of novel 2-morpholine carboxylic acid derivatives, which were further elaborated to create complex structures like 1-aza-4-oxabicyclo[3.3.1]nonan-6-one (King & Martin, 1991).

Complexation with Palladium : Efimenko et al. (2019) investigated the complexation of palladium halocarboxylates with morpholine, leading to the formation of novel palladium complexes with protonated morpholine as the cation (Efimenko et al., 2019).

Polymer Chemistry Applications : Veld et al. (1992) synthesized morpholine-2,5-dione derivatives with various protected functional groups, used in the ring-opening copolymerization to create polyesteramides with protected pendant functional groups (Veld et al., 1992).

Hydrogen-Bonded Polymeric Structures : Smith and Lynch (2016) explored the use of the morpholinium cation in salt formation, particularly in metal complex stabilization, leading to the formation of hydrogen-bonded polymeric structures (Smith & Lynch, 2016).

Corrosion Inhibition : Agarwal and Landolt (1998) studied the influence of electrolyte anions on the efficiency of carboxylic acid-based inhibitors for steel in neutral solutions, using N-ethyl-morpholine salts of aromatic carboxylic acids (Agarwal & Landolt, 1998).

Biological Relevance and Synthesis : Wijtmans et al. (2004) discussed the biological relevance of C-substituted morpholines, their synthesis, and important applications in other syntheses (Wijtmans et al., 2004).

Imaging Probe for Angiogenesis : Bianchini et al. (2012) reported on a (125)I-labeled morpholine-based RGD-cyclopentapeptide targeting α(v)β(3) positive tumors, suggesting its role in future therapeutic strategies (Bianchini et al., 2012).

Safety And Hazards

Safety data sheets provide information on the potential hazards of a compound and how to handle it safely5. However, the search results do not provide specific safety and hazard information for “®-Morpholine-2-carboxylic acid”.

Zukünftige Richtungen

The future directions of research on a compound can include new applications, improvements in synthesis methods, and more67. However, the search results do not provide specific information on the future directions of research on “®-Morpholine-2-carboxylic acid”.

Relevant Papers

The search results do not provide specific papers relevant to “®-Morpholine-2-carboxylic acid”. However, you can use academic databases or tools like Connected Papers8 to find and explore academic papers related to your topic of interest.

Eigenschaften

IUPAC Name |

(2R)-morpholine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c7-5(8)4-3-6-1-2-9-4/h4,6H,1-3H2,(H,7,8)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYCRNRZIEVLZDO-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@H](CN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00424929 | |

| Record name | (R)-Morpholine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-Morpholine-2-carboxylic acid | |

CAS RN |

1212396-52-5 | |

| Record name | (R)-Morpholine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

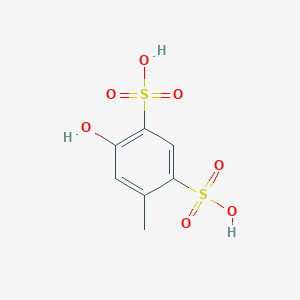

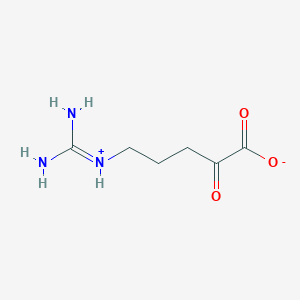

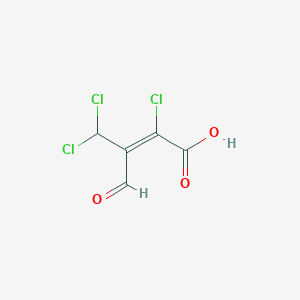

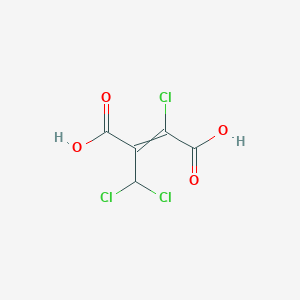

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

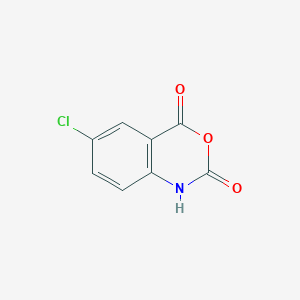

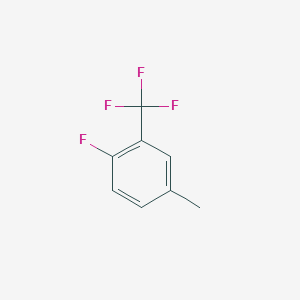

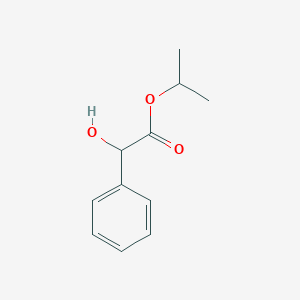

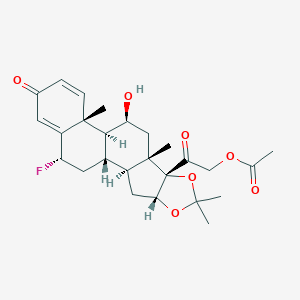

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.